1-(4,5-Dihydrofuran-3-yl)ethan-1-one
Description
1-(4,5-Dihydrofuran-3-yl)ethan-1-one is a cyclic ketone featuring a partially saturated furan ring (4,5-dihydrofuran) substituted with an acetyl group at the 3-position. The dihydrofuran scaffold imparts reduced aromaticity compared to fully unsaturated furans, influencing its electronic properties and reactivity. This compound is structurally distinct due to its combination of a ketone functional group and a partially hydrogenated oxygen-containing heterocycle, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
88825-40-5 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h4H,2-3H2,1H3 |
InChI Key |
DZGWCZGAGHGTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE can be synthesized through several methods. One efficient method involves the in situ formation of dihydrofurans from α-diazocarbonyl compounds. This process includes the formation of intermediates such as ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, followed by reaction with primary amines . Another method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions .
Industrial Production Methods: Industrial production of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(4,5-DIHYDROFURAN-3-YL)ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cycloaddition and other reactions that are crucial for its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Reactivity and Functional Group Influence
- Electrophilicity : The trifluoroacetyl derivative (C₆H₅F₃O₂) exhibits heightened electrophilicity compared to the parent compound due to the strong electron-withdrawing effect of the CF₃ group, making it more reactive in nucleophilic acyl substitutions .
- Solubility and Hydrogen Bonding : The hydroxyl and fluorine groups in C₈H₆F₂O₂ enhance solubility in aqueous media and enable hydrogen-bonding interactions, which are absent in the dihydrofuran-based compounds .
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